molecular formula C10H10O2 B13615767 1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde CAS No. 61077-33-6

1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde

Cat. No.: B13615767
CAS No.: 61077-33-6
M. Wt: 162.18 g/mol
InChI Key: HPWMSVRLFVILQS-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a hydroxyphenyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of 2-hydroxybenzaldehyde with diazomethane in the presence of a catalyst can yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar cyclopropanation reactions on a larger scale. The choice of reagents and catalysts would be optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acid chlorides

Major Products

    Oxidation: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid

    Reduction: 1-(2-Hydroxyphenyl)cyclopropane-1-methanol

    Substitution: Various ethers and esters depending on the substituents used

Scientific Research Applications

1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives and hydroxyphenyl compounds:

    Cyclopropane derivatives: Cyclopropane, cyclopropanecarboxaldehyde

    Hydroxyphenyl compounds: 2-Hydroxybenzaldehyde, 4-Hydroxybenzaldehyde

The uniqueness of this compound lies in the combination of the cyclopropane ring and the hydroxyphenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

61077-33-6

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-(2-hydroxyphenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H10O2/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4,7,12H,5-6H2

InChI Key

HPWMSVRLFVILQS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)C2=CC=CC=C2O

Origin of Product

United States

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